molecular formula C31H42N6O8 B2415226 2Abz-Acp-Ala-Phe(4-NO2)-Leu CAS No. 815580-33-7

2Abz-Acp-Ala-Phe(4-NO2)-Leu

Cat. No.: B2415226
CAS No.: 815580-33-7
M. Wt: 626.711
InChI Key: DVDJNZTXKWATTP-XZZVZQAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2Abz-Acp-Ala-Phe(4-NO2)-Leu is a useful research compound. Its molecular formula is C31H42N6O8 and its molecular weight is 626.711. The purity is usually 95%.
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Scientific Research Applications

1. Conformational Studies

Peptides containing sequences similar to 2Abz-Acp-Ala-Phe(4-NO2)-Leu are widely studied for their conformational properties. For instance, the use of specific residues like Ala, Leu, and Phe in peptides has been instrumental in understanding β-turn and helical structures in peptides. These studies contribute to a deeper understanding of protein folding mechanisms and the design of synthetic peptides with desired biological functions (Balaram, Bothner-By, & Dadok, 1972).

2. Structural Stabilization and Design

Research on peptides similar to this compound also includes the design of peptides with specific structural motifs. The incorporation of specific amino acids like Ala, Leu, and their derivatives in synthetic peptides aids in the stabilization of helical structures and the formation of specific secondary structures. This work is crucial for the development of peptide-based therapeutics and biomaterials (Karle, Flippen-Anderson, Sukumar, Uma, & Balaram, 1991).

3. Protein-Peptide Interactions

Studies on peptides containing sequences like this compound are vital for understanding protein-peptide interactions. Such research has implications for drug design, where the modulation of these interactions can lead to the development of new therapeutics. Insights into the binding mechanisms and specificity are derived from detailed structural and functional analyses of peptides interacting with proteins (Jaakola et al., 2010).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDJNZTXKWATTP-XZZVZQAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.